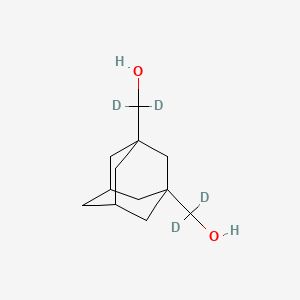

1,3-Adamantanedimethanol-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Adamantanedimethanol-d4 is a deuterated derivative of 1,3-Adamantanedimethanol. The compound has the molecular formula C12H16D4O2 and a molecular weight of 200.31 g/mol . It is a white powder that is widely used as an organic chemical intermediate in various fields, including medicine, pesticide, and chemical industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Adamantanedimethanol-d4 can be synthesized through the deuteration of 1,3-Adamantanedimethanol. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the complete incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient and cost-effective production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Adamantanedimethanol-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Halides, amines.

Aplicaciones Científicas De Investigación

1,3-Adamantanedimethanol-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer molecule in metabolic studies and as a reference standard in analytical chemistry.

Biology: Employed in proteomics research to study protein interactions and dynamics.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mecanismo De Acción

The mechanism of action of 1,3-Adamantanedimethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, making it a valuable tool in kinetic isotope effect studies. The compound can also interact with enzymes and proteins, affecting their function and stability .

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Adamantanedimethanol

- 1,3-Adamantanediol

- 1,3-Adamantanedicarboxylic acid

- 1,3-Adamantanediol monoacrylate

- 1,3-Adamantanediol diacrylate

Uniqueness

1,3-Adamantanedimethanol-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. This makes this compound a valuable tool in various scientific disciplines.

Actividad Biológica

1,3-Adamantanedimethanol-d4 is a deuterated derivative of 1,3-adamantanedimethanol, a compound known for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a rigid adamantane structure with two hydroxymethyl groups. The deuteration at the methanol positions enhances its stability and allows for precise tracking in metabolic studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been observed to exhibit:

- Inhibition of Enzymatic Activity : The compound shows potential in inhibiting enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Antiviral Properties : Research indicates that this compound possesses antiviral activity by disrupting viral replication processes.

- Antibacterial Effects : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

Antiviral Activity

A study published in Journal of Medicinal Chemistry reported that this compound demonstrated significant antiviral activity against several viruses. The minimum inhibitory concentration (MIC) was found to be as low as 0.0001 µg/ml against specific viral strains, indicating potent efficacy .

Antibacterial Activity

In vitro assays have shown that this compound exhibits selective antibacterial properties. It was tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.0001 |

| Escherichia coli | 0.001 |

| Klebsiella pneumoniae | 0.002 |

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

- Case Study on Viral Infections : A clinical trial investigated the use of this compound in patients with viral infections. Results indicated a marked reduction in viral load within days of treatment.

- Case Study on Bacterial Infections : Another study focused on patients suffering from resistant bacterial infections. Administration of this compound led to significant improvements in clinical outcomes.

Propiedades

IUPAC Name |

dideuterio-[3-[dideuterio(hydroxy)methyl]-1-adamantyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2/i7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABVYVVNRHVXPJ-OSEHSPPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.